REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]1.[H-].[Na+].[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15]Cl>CN(C)C=O>[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15][N:1]1[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C=NC(=C1)C=O
|
Name
|
|
Quantity
|
463 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
2.03 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the solution stirred for 30 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of aqueous ammonium chloride solution
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Type
|
EXTRACTION
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Details
|
the mixture extracted with ethyl acetate (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with methanol:ethyl acetate (3:97)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C=NC(=C1)C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |